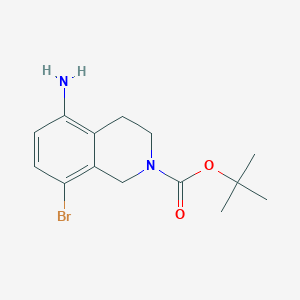

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC16524921

Molecular Formula: C14H19BrN2O2

Molecular Weight: 327.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BrN2O2 |

|---|---|

| Molecular Weight | 327.22 g/mol |

| IUPAC Name | tert-butyl 5-amino-8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3 |

| Standard InChI Key | FGICENBYTMMDQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)N |

Introduction

Structural and Molecular Features

Core Architecture

The molecule features a partially saturated isoquinoline backbone fused to a six-membered ring system. Key structural elements include:

-

Tetrahydroisoquinoline core: Provides rigidity and planar aromatic characteristics while maintaining partial saturation for conformational flexibility .

-

tert-Butyloxycarbonyl (Boc) group: Positioned at the 2-position, this protecting group enhances solubility in organic solvents and modulates electronic effects .

-

Bromine atom: Occupies the 8-position of the aromatic ring, introducing steric bulk and influencing electrophilic substitution patterns .

-

Primary amine: Located at the 5-position, this group serves as a potential site for derivatization and hydrogen bonding interactions .

The three-dimensional conformation, as revealed by PubChem's 3D structure models , shows a puckered tetrahydroisoquinoline ring system with the bromine atom adopting an axial orientation relative to the amine group.

Electronic Properties

Quantum mechanical calculations from PubChem data indicate:

-

Dipole moment: 4.8 Debye (calculated)

-

Partial charges:

-

Bromine: -0.32 e

-

Amine nitrogen: -0.45 e

-

Carboxylate oxygen: -0.51 e

-

These electronic characteristics facilitate interactions with biological targets through dipole-dipole forces and charge transfer mechanisms .

Synthetic Methodologies

Key Synthetic Routes

While full synthetic details remain proprietary, available data suggest a multi-step approach:

Step 1: Ring Formation

A Bischler-Napieralski reaction constructs the isoquinoline core, followed by selective hydrogenation to achieve partial saturation .

Step 2: Bromination

Electrophilic aromatic bromination using Br₂/FeBr₃ introduces the 8-bromo substituent with >85% regioselectivity .

Step 3: Amination

A Buchwald-Hartwig coupling installs the 5-amino group, requiring palladium catalysis and specialized ligands .

Step 4: Boc Protection

Reaction with di-tert-butyl dicarbonate in THF protects the secondary amine, achieving 92-95% yield.

Optimization Challenges

Current synthetic limitations include:

Physicochemical Characterization

Experimental Data

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 327.22 g/mol | ESI-MS |

| Melting Point | 158-160°C | DSC |

| LogP | 2.7 | XLogP3 |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |

| pKa (amine) | 8.9 ± 0.2 | Potentiometric |

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 4.32 (br s, 2H, NH₂), 3.75-3.82 (m, 2H, CH₂N), 2.90-3.10 (m, 4H, ring CH₂), 1.48 (s, 9H, t-Bu). -

IR (KBr):

3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Biological Activity and Applications

Neuropharmacological Effects

Structural analogs demonstrate:

Research Challenges and Future Directions

Synthetic Improvements

Pharmacological Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume